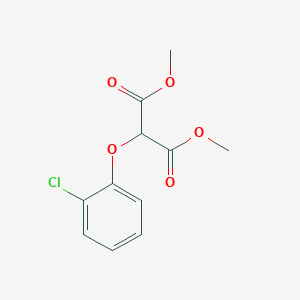

Dimethyl 2-(2-chlorophenoxy)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-(2-chlorophenoxy)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a chlorophenoxy group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chlorophenoxy)malonate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 2-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chlorophenoxy)malonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Decarboxylation: Under thermal conditions, the malonate moiety can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Solvents: DMF, THF, methanol.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Substituted Malonates: Resulting from nucleophilic substitution.

Carboxylic Acids: Formed through hydrolysis.

Substituted Acetic Acids: Produced via decarboxylation.

Scientific Research Applications

Dimethyl 2-(2-chlorophenoxy)malonate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.

Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Agricultural Chemicals: Precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of dimethyl 2-(2-chlorophenoxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate intermediate is highly reactive and can form carbon-carbon bonds with electrophiles .

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2-(4-chlorophenoxy)malonate

- Dimethyl 2-(2-bromophenoxy)malonate

- Dimethyl 2-(2-fluorophenoxy)malonate

Uniqueness

Dimethyl 2-(2-chlorophenoxy)malonate is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The position of the chlorine atom on the phenoxy ring can influence the compound’s reactivity and the types of reactions it undergoes .

Biological Activity

Dimethyl 2-(2-chlorophenoxy)malonate is an organic compound that belongs to the malonate family, specifically a diester derivative of malonic acid. This compound has gained attention for its diverse biological activities, which include herbicidal properties and potential pharmaceutical applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H11ClO4

- Molecular Weight : 240.66 g/mol

- Structural Features : The compound features a chlorophenoxy group that enhances its biological activity, particularly in herbicidal applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Esterification : Reacting dimethyl malonate with 2-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate.

- Solvent Use : The reaction typically occurs in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance yield and purity.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. It interacts with specific enzymatic pathways involved in plant growth, inhibiting processes such as:

- Photosynthesis : Disruption of chlorophyll synthesis.

- Cell Division : Inhibition of mitotic processes.

These activities make it a candidate for use in agricultural applications as an effective herbicide.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures to this compound show promising antimicrobial properties. For instance:

- Activity Against Bacteria : Compounds derived from chlorophenyl groups often exhibit enhanced antibacterial effects against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Comparative Efficacy : Some derivatives have shown effectiveness comparable to clinically used antibiotics such as ampicillin and isoniazid .

Study on Antimicrobial Efficacy

A study evaluated various substituted cinnamic anilides, revealing that those with chlorophenyl substitutions had enhanced antibacterial activity. This compound was noted for its potential as a lead compound due to its structural similarities .

| Compound Name | Activity | Notes |

|---|---|---|

| This compound | Moderate | Effective against gram-positive bacteria |

| Cinnamic acid derivatives | High | Broad spectrum against bacteria and fungi |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines. Results indicate that while it exhibits some cytotoxic effects, its selectivity towards cancer cells over normal cells is an area for further investigation .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to cellular receptors influencing signal transduction pathways.

These interactions suggest a multifaceted approach to its biological activity, warranting further exploration into its pharmacological potentials.

Properties

Molecular Formula |

C11H11ClO5 |

|---|---|

Molecular Weight |

258.65 g/mol |

IUPAC Name |

dimethyl 2-(2-chlorophenoxy)propanedioate |

InChI |

InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-6-4-3-5-7(8)12/h3-6,9H,1-2H3 |

InChI Key |

VNFZAVJKBASDBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.